molecular formula C9H17NO4 B1409098 Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1428330-70-4

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1409098
CAS No.: 1428330-70-4
M. Wt: 203.24 g/mol
InChI Key: RNKWSKWWWDZDLB-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and two hydroxyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1428330-70-4) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological relevance.

  • Molecular Formula : C9H17NO4
  • Molecular Weight : 203.24 g/mol
  • Purity : ≥97%
  • Physical Form : White solid

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in antimicrobial and anticancer activities. Its structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. Notably, it has demonstrated activity against multidrug-resistant strains of bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Case Study: MDA-MB-231 Cell Line

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound exhibited significant inhibition of cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index (Normal Cells)Reference
MDA-MB-2310.12619-fold lower toxicity
MCF10A (normal cells)>2.5-

The selectivity index indicates that the compound could provide a favorable therapeutic window, making it a promising candidate for further development in cancer therapy.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate moderate bioavailability and favorable metabolic stability.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-4-9(13,5-10)6-11/h11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWSKWWWDZDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428330-70-4
Record name tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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